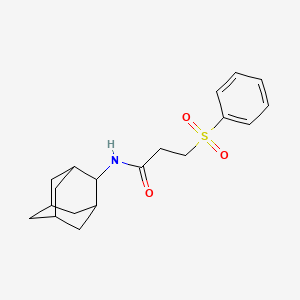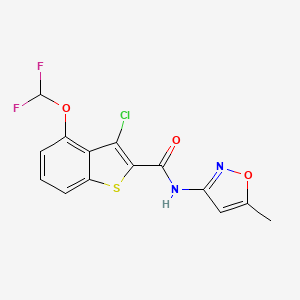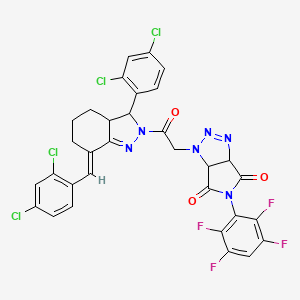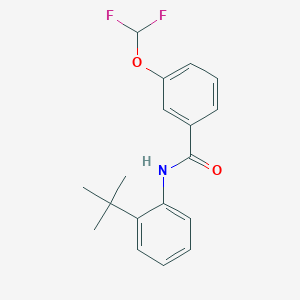
(2Z)-1-benzyl-2-(4-tert-butylbenzylidene)-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-BENZYL-2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-1H-INDOL-3-ONE” is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-BENZYL-2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-1H-INDOL-3-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: Benzylation of the indole nitrogen can be performed using benzyl halides in the presence of a base.
Formation of the (Z)-Methylidene Group: This step involves the reaction of the indole derivative with a suitable aldehyde or ketone to form the (Z)-methylidene group, often using a Wittig reaction or similar methodology.
Addition of the Tert-Butyl Phenyl Group:
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the benzyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the (Z)-methylidene group using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar biological activities.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. Indole derivatives are known for their anti-inflammatory, anticancer, and antiviral properties, and this compound may be explored for similar therapeutic uses.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of “1-BENZYL-2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-1H-INDOL-3-ONE” would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, and other proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-(1H-indol-3-yl)-ethanone: Similar structure but lacks the (Z)-methylidene and tert-butyl phenyl groups.
2-(1H-Indol-3-yl)-1-phenylethanone: Similar indole core but different substituents.
1-Benzyl-2-(4-methoxyphenyl)-1H-indol-3-one: Similar structure with a methoxy group instead of a tert-butyl group.
Uniqueness
The uniqueness of “1-BENZYL-2-{(Z)-1-[4-(TERT-BUTYL)PHENYL]METHYLIDENE}-1H-INDOL-3-ONE” lies in its combination of substituents, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of the (Z)-methylidene group and the tert-butyl phenyl group can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C26H25NO |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2Z)-1-benzyl-2-[(4-tert-butylphenyl)methylidene]indol-3-one |
InChI |
InChI=1S/C26H25NO/c1-26(2,3)21-15-13-19(14-16-21)17-24-25(28)22-11-7-8-12-23(22)27(24)18-20-9-5-4-6-10-20/h4-17H,18H2,1-3H3/b24-17- |
InChI Key |
YRUWCQOOCVKOBP-ULJHMMPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10946727.png)
![2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10946736.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946743.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10946749.png)
![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10946752.png)

![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10946755.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946764.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10946771.png)
![7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946785.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide](/img/structure/B10946792.png)

